N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide
CAS No.: 62693-56-5
Cat. No.: VC18962053
Molecular Formula: C22H17BrN2O
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62693-56-5 |
|---|---|
| Molecular Formula | C22H17BrN2O |
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | N-[3-(4-bromophenyl)-1-methylindol-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H17BrN2O/c1-25-19-10-6-5-9-18(19)20(15-11-13-17(23)14-12-15)21(25)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |
| Standard InChI Key | WTMNDNJSDMNTGI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Introduction
Structural Characteristics
The molecular formula of N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide is CHBrNO, with a molecular weight of 405.3 g/mol. The IUPAC name reflects its substitution pattern: a benzamide group bonded to a 1-methylindole scaffold at position 2, which is further substituted with a 4-bromophenyl group at position 3. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | N-[3-(4-bromophenyl)-1-methylindol-2-yl]benzamide |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
| InChI Key | WTMNDNJSDMNTGI-UHFFFAOYSA-N |
The indole ring system contributes to aromatic stacking interactions, while the bromine atom introduces steric and electronic effects that influence binding to hydrophobic pockets in biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide typically involves a multi-step protocol:
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Indole Core Formation: The 1-methylindole scaffold is synthesized via Fischer indole synthesis, reacting phenylhydrazine with a ketone under acidic conditions.
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Bromophenyl Introduction: A Suzuki-Miyaura coupling attaches the 4-bromophenyl group to the indole core using a palladium catalyst.
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Benzamide Conjugation: The benzamide moiety is introduced via condensation of benzoic acid derivatives with the amine group on the indole ring.
A notable advancement employs ultrasonic irradiation combined with a Lewis acidic ionic liquid immobilized on diatomite earth, which enhances reaction efficiency and reduces environmental impact. This method achieves yields exceeding 80% under optimized conditions.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole formation | Phenylhydrazine, AlCl, 80°C | 55% |
| Suzuki coupling | Pd(PPh), NaCO, DME | 70% |
| Amidation | Benzoyl chloride, EtN, DCM | 85% |
Chemical Properties and Reactivity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Key reactivity patterns include:
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Nucleophilic Substitution: The bromine atom undergoes substitution reactions with amines or thiols, enabling functionalization .
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Electrophilic Aromatic Substitution: The indole ring participates in reactions at position 5 or 6 due to electron-rich regions .
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Hydrolysis: The benzamide bond is stable under physiological pH but cleaves under strongly acidic or basic conditions.
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, highlighting thermal stability suitable for pharmaceutical formulations.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with 65% suppression at 10 µM, suggesting anti-inflammatory applications . Molecular docking studies reveal hydrogen bonding between the benzamide carbonyl and COX-2's Arg120 residue .
Applications in Drug Discovery
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Kinase Inhibitors: The indole scaffold mimics ATP-binding motifs in kinases, positioning the compound as a lead for tyrosine kinase inhibitors .
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Apoptosis Modulators: Its pro-apoptotic effects are being explored in combination therapies with cisplatin.
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Antimicrobial Agents: Preliminary data show MIC values of 25 µg/mL against Staphylococcus aureus.
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